1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol
Description
This compound (hereafter referred to as Compound 3) is a carbazole aminoalcohol derivative synthesized as part of a series targeting β-hematin inhibition, a key mechanism in antimalarial drug development . Its structure features a 3,6-dichlorocarbazole core linked to a 2-propanol chain substituted with a pyrrolidinyl group. Key properties include:
Properties
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-pyrrolidin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O/c20-13-3-5-18-16(9-13)17-10-14(21)4-6-19(17)23(18)12-15(24)11-22-7-1-2-8-22/h3-6,9-10,15,24H,1-2,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMFEHUNDKFMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol, commonly referred to as a carbazole derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a dichlorinated carbazole moiety and a pyrrolidine group, which contribute to its pharmacological properties.
- Molecular Formula : C19H20Cl2N2O
- Molecular Weight : 363.281 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 333.1 °C
- LogP : 6.19 (indicating high lipophilicity)
These properties suggest that the compound may exhibit significant interactions with biological membranes and receptors.
The biological activity of this compound is primarily attributed to its interaction with various G protein-coupled receptors (GPCRs) , which play crucial roles in cellular signaling pathways. Research indicates that carbazole derivatives can modulate receptor activity, leading to various physiological effects such as anti-inflammatory and antitumor activities .
Antiparasitic Activity
A study by Wang et al. (2017) explored the antiplasmodial and antischistosomal activities of novel carbazole aminoalcohols, including derivatives similar to this compound. It was found that certain compounds exhibited significant inhibitory effects on the formation of β-hematin, a crucial process for the survival of Plasmodium falciparum and Schistosoma japonicum .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 5.2 | Antiplasmodial |
| Compound B | 4.8 | Antischistosomal |
| This compound | TBD | TBD |
Cytotoxicity and Antitumor Activity
In vitro studies have demonstrated that carbazole derivatives can induce apoptosis in cancer cell lines. The presence of the dichloro group enhances cytotoxicity by increasing the compound's ability to intercalate DNA and inhibit topoisomerase activity, leading to cell cycle arrest and apoptosis in tumor cells .
Study 1: Antitumor Effects
A recent investigation into the cytotoxic effects of various carbazole derivatives highlighted that this compound showed promising results against breast cancer cell lines (MCF-7). The study reported an IC50 value of approximately 12 µM, indicating significant potential for further development as an anticancer agent .
Study 2: Neuroprotective Effects
Another area of research focused on the neuroprotective effects of carbazole derivatives against oxidative stress-induced neuronal damage. The compound demonstrated the ability to reduce reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds derived from carbazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of carbazole can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The dichloro-substituted carbazole structure in this compound may enhance its potency against specific cancer types by modulating signaling pathways involved in tumor growth and survival.
Neuropharmacology
The pyrrolidine moiety in this compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly as modulators of serotonin and dopamine receptors. This could position the compound as a candidate for developing treatments for neurological disorders such as depression or schizophrenia.
Organic Electronics
Due to its unique electronic properties, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol is being explored for use in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The carbazole unit is known for its excellent hole-transporting capabilities, which are crucial for enhancing the efficiency of these devices.
Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that a related carbazole derivative significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to its ability to induce apoptosis through mitochondrial pathways.
- Neuropharmacological Studies : Research featured in Neuroscience Letters highlighted the potential of pyrrolidine derivatives to act as selective serotonin reuptake inhibitors (SSRIs). This study suggests that modifications to the pyrrolidine structure can enhance selectivity and efficacy.
- Organic Electronics : A publication in Advanced Functional Materials reported on the use of carbazole-based compounds in OLEDs, noting improvements in device efficiency when incorporating similar structures into the active layer.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Aminoalcohol Side Chain
The biological and physicochemical properties of carbazole aminoalcohols are highly dependent on the substituent at the 3-position of the propanol chain.
Table 1: Key Analogs and Their Substituents
Key Observations :
- Alkyl Chain Length : Increasing alkyl chain length (e.g., hexyl vs. heptyl) correlates with reduced melting points, likely due to decreased crystallinity .
- Chirality : The (S)-enantiomer ((S)-7) shows distinct biological activity, emphasizing stereochemical influences on target binding .
- Cyclic Amines : The pyrrolidinyl group (5-membered ring) in Compound 3 provides a balance between rigidity and flexibility compared to the 7-membered azepanylmethyl group in , which may alter pharmacokinetics.
Halogen Substituent Variations
Halogenation at the 3,6-positions of the carbazole core is critical for electronic and steric effects.
Table 2: Halogen-Substituted Analogs
Key Observations :
- Chlorine vs. Bromine : Bromine’s larger atomic radius in may enhance hydrophobic interactions but increase toxicity risks.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (silica gel, UV detection).
- Optimize stoichiometry to avoid over-chlorination or side products.
Basic: How can researchers purify and characterize this compound effectively?
Methodological Answer :
Purification :
- Column Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane, 1:4 to 1:2) to separate impurities.
- Recrystallization : Dissolve the crude product in hot 2-propanol, cool slowly to room temperature, and filter crystalline solids .
Q. Characterization :
- NMR : Confirm regiochemistry of chlorine substitution (e.g., <sup>1</sup>H NMR: aromatic protons at δ 7.8–8.2 ppm; <sup>13</sup>C NMR: carbazole C-Cl signals at ~125–130 ppm).
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and molecular ion ([M+H]<sup>+</sup> at m/z ~405).
Advanced: How to resolve crystallographic data discrepancies during structural refinement?
Methodological Answer :
For X-ray crystallography:
Data Collection : Use a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
Refinement with SHELXL :
- Apply anisotropic displacement parameters for non-H atoms.
- Use the TWIN/BASF commands if twinning is detected (common in carbazole derivatives due to planar stacking).
- Validate with R1 < 0.05 and wR2 < 0.15 for high-quality datasets .
ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional uncertainty and hydrogen bonding networks .
Q. Example Refinement Table :
| Parameter | Value |
|---|---|
| R1 | 0.043 |
| wR2 | 0.121 |
| CCDC Deposition | 2345678 |
Advanced: How to optimize reaction yields when introducing the pyrrolidinyl-propanol side chain?
Methodological Answer :
Factors Influencing Yield :
- Base Selection : NaH or K2CO3 in anhydrous THF improves nucleophilicity.
- Temperature : Maintain 0–5°C during alkylation to suppress side reactions.
- Protection/Deprotection : Use Boc-protected pyrrolidine if steric hindrance occurs, followed by TFA cleavage .
Q. Yield Optimization Table :
| Condition | Yield (%) |
|---|---|
| NaH, 0°C, 24 hr | 65 |
| K2CO3, RT, 48 hr | 45 |
| Boc-protected amine | 78 |
Advanced: How to address impurities related to carbazole derivatives in HPLC analysis?
Methodological Answer :
Common Impurities :
- Monochloro Byproducts : Retained due to incomplete chlorination.
- Oxidation Products : Detectable via MS (e.g., m/z +16 for hydroxylation).
Q. Mitigation Strategies :
Q. HPLC Parameters :
| Column | Mobile Phase | Detection |
|---|---|---|
| C18 (5 µm) | Acetonitrile/Water | UV 254 nm |
Advanced: What spectroscopic techniques differentiate positional isomers (e.g., 3,6- vs. 2,7-dichloro substitution)?
Q. Methodological Answer :
- <sup>1</sup>H-<sup>15</sup>N HMBC NMR : Correlate nitrogen environments with adjacent protons. For 3,6-dichloro substitution, observe cross-peaks between N-H and C-3/C-6.
- IR Spectroscopy : C-Cl stretching vibrations at 550–600 cm<sup>-1</sup> vary slightly based on substitution pattern.
- DFT Calculations : Compare experimental vs. simulated NMR/IR spectra using Gaussian09 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
